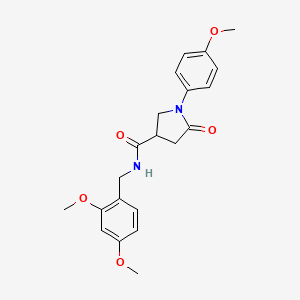

N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a 5-oxo group (a carbonyl group at the 5-position), a carboxamide group at the 3-position, and a 2,4-dimethoxybenzyl group at the nitrogen. Additionally, there is a 4-methoxyphenyl group attached to the carboxamide nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the 5-oxo group, and the attachment of the various substituents. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in acid-base reactions, and the methoxy groups could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Researchers synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b exhibited antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP, with MIC values ranging from 0.125 to 2 μg/mL. Additionally, it showed inhibitory activity against Escherichia coli RNA polymerase (RNAP) with an IC50 value of 19.4 ± 1.3 μM .

Taste Enhancement

Another intriguing application involves taste enhancement. A compound called N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) was synthesized, which serves as an excellent and safe taste enhancer. DE was obtained in 96% yield under optimized conditions. Its chemical structure was characterized using H and C NMR spectroscopy .

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .

Mode of Action

The compound interacts with its targets by binding and activating the calcium-sensing and T1R1/T1R3 receptors . This activation induces stronger umami and kokumi tastes, enhancing the overall flavor profile of the food .

Result of Action

The result of the compound’s action is a significant enhancement of the kokumi, umami, and salt tastes . Human sensory evaluation showed that the addition of the compound (0.9 ppm) significantly enhanced these tastes, with the degree of enhancement being 66.4%, 56.6%, and 26.2%, respectively .

Action Environment

The environment can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s ability to bind and activate its target receptors.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-17-8-5-16(6-9-17)23-13-15(10-20(23)24)21(25)22-12-14-4-7-18(27-2)11-19(14)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKPZHVXYLHPMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)